1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds like 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, typically involves the condensation of 1,2-benzenediamine (o-phenylenediamine) with aldehydes. This process has been extensively studied, with numerous novel methods developed over the years to enhance efficiency and yield. For example, Nguyen Thi Chung et al. (2023) offer a comprehensive review of the synthesis techniques for benzimidazole derivatives, highlighting the evolution of synthesis methods and the exploration of reaction mechanisms within this chemical class (Nguyen Thi Chung, V. C. Dung, & D. Duc, 2023).
Molecular Structure Analysis
The molecular structure of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is characterized by the presence of a fluoromethyl group attached to the benzimidazole core. This structural feature is significant as the monofluoromethyl group modifies the compound's properties, making it a subject of interest for modifying molecular properties in synthetic medical chemistry. The review by M. Y. Moskalik (2023) on monofluoromethylation of N-heterocyclic compounds provides insights into the methodologies for introducing the CH2F moiety into N-containing heterocycles, including benzimidazoles, underlining the versatility and significance of the fluoromethyl group in medicinal chemistry (M. Y. Moskalik, 2023).
Chemical Reactions and Properties
The chemical reactivity of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its ability to undergo various chemical transformations, such as nucleophilic substitutions and electrophilic additions, due to the active sites present in its structure. The presence of the aldehyde group makes it a candidate for further functionalization through reactions like the Michael addition, where benzotriazole-stabilized carbanions can be added to Michael acceptors, demonstrating the compound's versatility in chemical synthesis (A. Katritzky & M. Qi, 1998).
Physical Properties Analysis
The physical properties of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The incorporation of the fluoromethyl group impacts its physical behavior, affecting its solubility in organic solvents and its crystalline form. Detailed studies on the crystal structures of related compounds, like metal(II) 2-fluorobenzoate complexes, provide insights into how specific substitutions on the benzene ring influence the overall physical properties and structural stability of such compounds (F. E. Öztürkkan & H. Necefoğlu, 2022).
Chemical Properties Analysis
The chemical properties of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde are characterized by its reactivity towards various chemical agents and conditions. Its fluoromethyl group and aldehyde function play crucial roles in its chemical behavior, enabling a wide range of reactions applicable in synthetic chemistry and drug development. Studies like those by Lande Abhishek Sopan and Deshmukh Bhakti Bhausaheb (2023) on the synthesis of imidazole derivatives highlight the potential chemical transformations and the significance of such compounds in pharmaceutical applications (Lande Abhishek Sopan & Deshmukh Bhakti Bhausaheb, 2023).
Scientific Research Applications
Crystal Structure Analysis
Research on compounds with structural similarities to 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde often involves crystallography to determine their molecular and crystal structure. For example, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde was determined by X-ray crystallography, providing detailed insights into its geometric configuration (Selvanayagam et al., 2010).
Synthetic Applications
Such compounds are frequently used in the synthesis of complex molecules, demonstrating the versatility of imidazole derivatives in organic synthesis. For instance, the synthesis and characterization of some new 4-methyl-5-imidazole carbaldehyde derivatives highlight the role of imidazole derivatives as building blocks in medicinal chemistry (Orhan et al., 2019).
Coordination Chemistry and Luminescence
Imidazole derivatives are also pivotal in coordination chemistry, where they act as ligands to form metal complexes with intriguing photoluminescence properties. Research into zinc(II) mononuclear complexes using a related ligand showcases how these complexes' structural variations can influence luminescence, hinting at potential applications in materials science and sensor technology (Li et al., 2019).
Potential for Non-Linear Optical (NLO) Materials
Investigations into the electronic properties and NLO potential of related benzimidazole derivatives underscore the applicability of such compounds in developing new NLO materials. These studies combine experimental and theoretical approaches to highlight the significant NLO responses and intramolecular charge transfer excited states of these molecules (Manikandan et al., 2019).
Safety And Hazards
Future Directions
Imidazole and its derivatives encompass a vast range of medical activities. Due to the peculiar structural characteristic of the imidazole scaffold with a worthy electron-rich feature, it is advantageous for imidazole groups to combine with various receptors and enzymes in biological systems, thereby showing a variety of biological activities . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable .
properties
IUPAC Name |
1-(fluoromethyl)benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-6-12-8-4-2-1-3-7(8)11-9(12)5-13/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQOBFGEGKBEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CF)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567802 | |
Record name | 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde | |
CAS RN |
118469-08-2 | |
Record name | 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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